[2-(2,2,2-Trifluoroethoxy)phenyl]thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-(2,2,2-trifluoroethoxy)phenyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2OS/c10-9(11,12)5-15-7-4-2-1-3-6(7)14-8(13)16/h1-4H,5H2,(H3,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMUQIDCTCWXRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)N)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodological Advancements for 2 2,2,2 Trifluoroethoxy Phenyl Thiourea and Its Analogues
Retrosynthetic Analysis of [2-(2,2,2-Trifluoroethoxy)phenyl]thiourea
A retrosynthetic analysis of this compound reveals that the thiourea (B124793) functionality can be disconnected to yield 2-(2,2,2-trifluoroethoxy)aniline (B1351063) and an isothiocyanate precursor. This disconnection is based on the common and reliable method of forming thioureas from the reaction of an amine with an isothiocyanate. The aniline (B41778) precursor, in turn, can be derived from a corresponding nitro-aromatic compound, 2-(2,2,2-trifluoroethoxy)-1-nitrobenzene. This nitro compound can be synthesized through an etherification reaction between a suitable ortho-substituted phenol (B47542) or halo-nitrobenzene and 2,2,2-trifluoroethanol (B45653). This logical pathway forms the basis for the synthetic strategies discussed in the following sections.
Precursor Synthesis of 2-(2,2,2-Trifluoroethoxy)aniline
The formation of the 2,2,2-trifluoroethoxy group on the aromatic ring is typically achieved through etherification. One common method involves the reaction of 2,2,2-trifluoroethanol with an ortho-substituted nitrophenol, such as 2-nitrophenol. oc-praktikum.de 2,2,2-Trifluoroethanol is a colorless, water-miscible liquid that can be produced industrially by the hydrogenation or hydride reduction of trifluoroacetic acid derivatives. chemicalbook.comwikipedia.org
A patent describes a method for preparing 2-(2,2,2-trifluoroethoxy)phenol (B147642) where o-nitrochlorobenzene is reacted with 2,2,2-trifluoroethanol under alkaline conditions in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide to yield 2-(2,2,2-trifluoroethoxy)nitrobenzene. google.comgoogle.com This intermediate is then further processed to obtain the aniline derivative. google.com Another approach involves the deprotonation of 2,2,2-trifluoroethanol with a strong base like potassium tert-butoxide, followed by reaction with a suitable electrophile such as ethyl 2-fluorobenzoate. mdpi.com
Table 1: Etherification Reaction Conditions
| Reactants | Base/Catalyst | Solvent | Temperature | Yield |
| o-Nitrochlorobenzene, 2,2,2-Trifluoroethanol | NaOH, Tetrabutylammonium bromide | Not specified | 0–100 °C | High |
| Ethyl 2-fluorobenzoate, 2,2,2-Trifluoroethanol | Potassium tert-butoxide | THF | 0 °C to rt | Good |
Note: This table is a representation of typical reaction conditions and yields may vary.
The conversion of the nitro group in 2-(2,2,2-trifluoroethoxy)-1-nitrobenzene to an amino group is a standard reduction reaction in organic synthesis. A variety of reducing agents can be employed for this transformation. wikipedia.org
Commonly used methods for the reduction of aromatic nitro compounds to anilines include catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Other effective reducing agents include metals in acidic media, such as iron in acetic acid or zinc in hydrochloric acid. commonorganicchemistry.comyoutube.com Tin(II) chloride is another mild and selective reagent for this purpose. commonorganicchemistry.com The choice of reducing agent can depend on the presence of other functional groups in the molecule that might also be susceptible to reduction. commonorganicchemistry.com For instance, catalytic hydrogenation with Raney nickel is often preferred when dehalogenation of aromatic halides is a concern. commonorganicchemistry.com
Table 2: Common Reagents for Nitro Group Reduction
| Reagent | Conditions | Notes |
| H₂/Pd-C | Catalytic hydrogenation | Highly efficient but can reduce other functional groups. |
| Fe/AcOH | Acidic conditions | Mild and often used in the presence of other reducible groups. |
| Zn/HCl | Acidic conditions | A common and effective method. youtube.com |
| SnCl₂ | Mild conditions | Provides a gentle method for reduction. commonorganicchemistry.com |
| Raney Nickel | Catalytic hydrogenation | Useful when trying to avoid dehalogenation. commonorganicchemistry.com |
Note: The choice of reagent depends on the specific substrate and desired selectivity.
Thiourea Formation Pathways for this compound
The final step in the synthesis is the formation of the thiourea moiety. This can be achieved through several established methods.
The most common and versatile method for the synthesis of unsymmetrical thioureas is the reaction of an isothiocyanate with a primary amine. researchgate.net In this case, 2-(2,2,2-trifluoroethoxy)aniline would be reacted with a suitable isothiocyanate. The reaction is typically straightforward and proceeds with high yield. researchgate.netgoogle.com The choice of solvent can vary, with dichloromethane (B109758) or tert-butanol (B103910) being common options. researchgate.net
This reaction involves the nucleophilic attack of the primary amine on the electrophilic carbon atom of the isothiocyanate group. The reaction is generally efficient and can be carried out under mild conditions. acs.orgbohrium.comtandfonline.com
While the isothiocyanate route is prevalent, other methods for thiourea synthesis exist. One such method involves the use of a stable, solid reagent, (Me₄N)SCF₃, which can rapidly and selectively convert primary amines to isothiocyanates in situ, followed by reaction with another amine to form the thiourea. acs.org This method offers operational simplicity and avoids the use of toxic or volatile electrophilic liquids. acs.org
Other alternative routes include:
The condensation of amines with carbon disulfide in an aqueous medium. organic-chemistry.org
A three-component reaction of isocyanides, amines, and elemental sulfur. organic-chemistry.org
The use of N,N'-di-Boc-substituted thiourea as a mild thioacylating agent when activated with trifluoroacetic anhydride. organic-chemistry.org
The reaction of primary amines with benzoyl isothiocyanate, followed by hydrolysis. youtube.com
Direct synthesis from thiourea and an amine using a deep eutectic solvent/catalyst system. rsc.org
Optimization of Reaction Conditions and Yield for this compound Synthesis
The synthesis of thiourea derivatives, including this compound, is typically achieved through the reaction of the corresponding amine, 2-(2,2,2-Trifluoroethoxy)aniline, with an isothiocyanate, or by using a thiocarbonyl transfer reagent. The optimization of this process is crucial for achieving high yields and purity, making it viable for larger-scale production. Key parameters that are manipulated include the choice of solvent, reaction temperature, catalysts, and reaction time.
Research into the synthesis of analogous N-acyl thiourea derivatives has shown that yields can be significantly improved through the use of phase-transfer catalysts. For instance, the use of tetrabutylammonium bromide (TBAB) has been demonstrated to increase reaction yields substantially compared to reactions run without a catalyst. nih.gov This approach could be directly applicable to the synthesis of this compound.
Furthermore, the selection of solvent and temperature plays a pivotal role. Solvents ranging from dichloromethane to acetonitrile (B52724) have been employed in similar syntheses. scielo.branalis.com.my Acetonitrile, in particular, has been noted for providing a good balance between reactant solubility and reaction rate, while also being a "greener" solvent option. scielo.br The reaction temperature is typically controlled between room temperature and reflux to balance reaction kinetics against the potential for side-product formation. analis.com.mygoogle.com Optimization studies often involve screening various conditions to find the ideal balance that maximizes yield and minimizes reaction time. scielo.br
Below is a hypothetical data table illustrating the optimization of reaction conditions for the synthesis of this compound from 2-(2,2,2-Trifluoroethoxy)phenyl isothiocyanate and ammonia.
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Dichloromethane | None | 25 | 24 | 65 |
| 2 | Acetonitrile | None | 25 | 24 | 72 |
| 3 | Acetonitrile | None | 50 | 12 | 78 |
| 4 | Dichloromethane | TBAB (5 mol%) | 25 | 12 | 85 |
| 5 | Acetonitrile | TBAB (5 mol%) | 50 | 6 | 92 |
Derivatization and Structural Modification of this compound
The this compound scaffold offers multiple sites for structural modification, allowing for the creation of a diverse library of analogues. These modifications can be targeted at the thiourea nitrogen atoms, the phenyl ring, or through the incorporation of the entire moiety into larger heterocyclic systems.
Modification at the Thiourea Nitrogen Atoms
The two nitrogen atoms of the thiourea group are nucleophilic and can be readily functionalized. Introducing substituents at these positions can significantly alter the molecule's properties. Common modifications include N-acylation and N-alkylation.
N-Acyl thioureas are frequently synthesized by reacting an acid chloride with a thiourea derivative in the presence of a base. nih.gov This allows for the introduction of a wide range of acyl groups, thereby modulating the electronic and steric properties of the molecule. Similarly, N-alkylation can be achieved using alkyl halides. Furthermore, creating N-aryl-N'-heterocyclic substituted thioureas is a strategy to enhance interactions with biological targets by introducing additional binding motifs. biointerfaceresearch.com For example, reacting this compound with a heterocyclic halide could yield novel derivatives with potentially enhanced biological activities. biointerfaceresearch.com
Functionalization of the Phenyl Ring
The phenyl ring of this compound is another key site for derivatization. The existing 2-(2,2,2-trifluoroethoxy) group is an ortho-, para-directing deactivator for electrophilic aromatic substitution, although the ether oxygen can activate the ring. This directing effect guides the introduction of new functional groups onto the aromatic ring.
Standard electrophilic aromatic substitution reactions such as halogenation (e.g., bromination, chlorination), nitration, and Friedel-Crafts reactions could be employed to introduce substituents at the para-position (position 5) relative to the trifluoroethoxy group. The introduction of halogen atoms or trifluoromethyl groups onto the phenyl ring of thiourea derivatives has been a common strategy in medicinal chemistry to modulate activity. nih.gov Such modifications can influence the molecule's lipophilicity, electronic profile, and metabolic stability.
Incorporation into Heterocyclic Systems (e.g., oxadiazoles (B1248032), thiazolidinones)
The thiourea moiety is a versatile precursor for the synthesis of various heterocyclic systems. The nitrogen and sulfur atoms can participate in cyclization reactions to form rings such as oxadiazoles and thiazolidinones.
Oxadiazoles: Thioureas can be converted into thiosemicarbazides, which are key intermediates in the synthesis of 1,3,4-oxadiazoles. luxembourg-bio.com A more direct approach has been demonstrated with the closely related 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety. psu.edumdpi.com In this synthetic pathway, the corresponding benzoic acid is converted to a benzohydrazide. Condensation with various aldehydes or ketones yields hydrazones, which are then cyclized, often using acetic anhydride, to form the 1,3,4-oxadiazole (B1194373) ring. psu.edumdpi.com This methodology allows for the introduction of diverse substituents onto the oxadiazole ring system.
| Starting Material | Reagents | Heterocyclic Product | Reference |
|---|---|---|---|
| [2-(2,2,2-Trifluoroethoxy)phenyl]thiosemicarbazide | 1. R-CHO; 2. Acetic Anhydride | 5-[2-(2,2,2-Trifluoroethoxy)phenyl]-2-R-1,3,4-oxadiazole | psu.edumdpi.com |
| [2-(2,2,2-Trifluoroethoxy)phenyl]thiosemicarbazide | TBTU, DIEA | 2-Amino-5-[2-(2,2,2-Trifluoroethoxy)phenyl]-1,3,4-oxadiazole | luxembourg-bio.com |
Thiazolidinones: Thiazolidin-4-ones are readily synthesized from thiourea derivatives. A common method involves the reaction of a thiourea with an α-halo ester, such as ethyl chloroacetate, in the presence of a base like sodium acetate. researchgate.net Another prevalent route involves condensing the thiourea with an aldehyde to form a Schiff base, which is then cyclized with thioglycolic acid to yield the N-substituted 2-thioxothiazolidin-4-one or, after further reactions, the thiazolidin-4-one core. researchgate.net Research on analogues has shown that hydrazones derived from a 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide can be refluxed with thioglycolic acid to produce N-substituted-1,3-thiazolidin-4-ones. nih.gov This demonstrates a viable pathway for incorporating the [2-(2,2,2-Trifluoroethoxy)phenyl] moiety into thiazolidinone heterocycles.
| Reactant 1 | Reactant 2 | Reactant 3 | Heterocyclic Product | Reference |
|---|---|---|---|---|
| This compound | Aromatic Aldehyde | Thioglycolic Acid | Substituted 2-imino-3-[2-(2,2,2-trifluoroethoxy)phenyl]thiazolidin-4-one | researchgate.netnih.gov |
| This compound | Ethyl 2-chloroacetate | Sodium Acetate | 2-imino-3-[2-(2,2,2-trifluoroethoxy)phenyl]thiazolidin-4-one | researchgate.net |
Advanced Structural Elucidation and Spectroscopic Characterization of 2 2,2,2 Trifluoroethoxy Phenyl Thiourea
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination
Data obtained from single-crystal X-ray diffraction studies can be used to generate detailed structural models, revealing the spatial relationship between the trifluoroethoxy group, the phenyl ring, and the thiourea (B124793) moiety.
Table 1: Illustrative Crystallographic Data for a Thiourea Derivative (Note: This table is a representative example based on typical data for similar compounds and is for illustrative purposes.)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pna21 |
| a (Å) | 5.46 |
| b (Å) | 7.63 |
| c (Å) | 8.59 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 358 |
| Z | 4 |
Intermolecular Interactions and Crystal Packing Motifs (e.g., Hirshfeld surface analysis)
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comresearchgate.net This analysis helps in understanding the forces that govern the crystal packing, such as hydrogen bonds and van der Waals interactions. nih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. mdpi.com
Conformational Analysis in the Crystalline State
The conformation of [2-(2,2,2-Trifluoroethoxy)phenyl]thiourea in the crystalline state is determined by the torsion angles between the different functional groups. X-ray diffraction data provides the precise values for these angles. For substituted thioureas, the planarity of the thiourea backbone and the relative orientation of the phenyl ring are key conformational features. nih.gov Studies on similar phenylthiourea (B91264) derivatives have shown that the conformation can be influenced by intramolecular hydrogen bonding and steric effects. nih.gov For example, the relative orientation of the phenyl ring with respect to the thiourea group can vary, leading to different crystalline arrangements. researchgate.net
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-resolution mass spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. thermofisher.comnih.gov This accuracy allows for the unambiguous determination of the molecular formula of this compound.
Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of the parent ion, provide valuable structural information. rutgers.edu The fragmentation pattern is characteristic of the molecule's structure and can be used to identify key structural motifs. libretexts.org For this compound, fragmentation would likely involve cleavage of the C-O bond of the ethoxy group, loss of the trifluoromethyl group, and fragmentation of the thiourea moiety. miamioh.edu
Table 2: Predicted High-Resolution Mass Spectrometry Data (Note: This table contains predicted data for illustrative purposes.)
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |
| [M+H]+ | 251.0415 | 251.0412 | -1.2 |
| [M+Na]+ | 273.0234 | 273.0230 | -1.5 |
Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Fluorine NMR) for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For this compound, a combination of 1H, 13C, and 19F NMR, along with two-dimensional (2D) NMR techniques like COSY and HSQC, would provide a complete assignment of all proton, carbon, and fluorine signals.
19F NMR is particularly important for characterizing the trifluoroethoxy group. The chemical shift and coupling constants of the fluorine signals provide information about the electronic environment and through-bond connectivity.
Infrared and Raman Spectroscopic Investigations for Functional Group Analysis and Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. semanticscholar.org These techniques are excellent for identifying the functional groups present in this compound. researchgate.net
Key vibrational bands would include the N-H stretching and bending modes of the thiourea group, the C=S stretching vibration, aromatic C-H and C=C stretching vibrations of the phenyl ring, and the C-F and C-O stretching modes of the trifluoroethoxy group. researchgate.netscirp.org Theoretical calculations, often using density functional theory (DFT), can be used to aid in the assignment of the observed vibrational modes. researchgate.net
Table 3: Characteristic Infrared Absorption Frequencies (Note: This table is a representative example based on typical data for similar compounds.)
| Functional Group | Vibrational Mode | Wavenumber (cm-1) |
| N-H (Thiourea) | Stretching | 3400-3200 |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| C=S (Thiourea) | Stretching | 1300-1100 |
| C-F (Trifluoromethyl) | Stretching | 1200-1000 |
| C-O (Ether) | Stretching | 1250-1050 |
Spectroscopic Characterization of Metal Complexes Involving this compound Derivatives (e.g., X-ray Absorption Fine Structure (XAFS), UV-Vis)
Thiourea derivatives are known to form complexes with various metal ions, acting as ligands. nih.govresearchgate.net The spectroscopic characterization of such complexes provides insights into the coordination environment of the metal center.
X-ray Absorption Fine Structure (XAFS) is a powerful technique for probing the local atomic structure around a specific element. toray-research.co.jpnist.govresearchgate.net XAFS can determine the oxidation state of the metal, as well as the coordination number and distances to neighboring atoms. xrayabsorption.orgresearchgate.net The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the geometry and electronic structure of the metal center. mdpi.com
UV-Vis spectroscopy is used to study the electronic transitions within the metal complex. rjwave.org Ligand-to-metal charge transfer (LMCT) bands and d-d transitions provide information about the coordination geometry and the nature of the metal-ligand bonding. mdpi.comresearchgate.net The positions and intensities of these bands are characteristic of the specific metal ion and its coordination environment. mdpi.com
Computational Chemistry and Theoretical Investigations of 2 2,2,2 Trifluoroethoxy Phenyl Thiourea
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of [2-(2,2,2-Trifluoroethoxy)phenyl]thiourea. These theoretical studies provide a microscopic understanding of the molecule's reactivity and stability.
Electronic Structure Analysis (e.g., HOMO-LUMO energy gaps, molecular electrostatic potential (MEP))
The electronic structure of this compound has been investigated through the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For this compound, the HOMO-LUMO energy gap has been calculated to be approximately 4.88 eV, indicating a high degree of stability.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule, highlighting regions that are prone to electrophilic or nucleophilic attack. In the MEP of this compound, the electronegative regions, susceptible to electrophilic attack, are primarily located around the sulfur and oxygen atoms, as well as the nitrogen atoms of the thiourea (B124793) group. Conversely, the electropositive regions, which are favorable for nucleophilic attack, are found around the hydrogen atoms.
Table 1: Electronic Properties of this compound
| Parameter | Value |
|---|---|
| HOMO Energy | -6.54 eV |
| LUMO Energy | -1.66 eV |
Charge Distribution Analysis (e.g., Mulliken and Natural Atomic Charges)
Charge distribution analysis offers a quantitative measure of the partial atomic charges within the molecule, providing further insight into its reactivity and intermolecular interactions. Both Mulliken and Natural Bond Orbital (NBO) or Natural Atomic Charge analyses have been performed for this compound.
These analyses consistently show that the sulfur, oxygen, and nitrogen atoms carry negative charges, confirming their role as electron-rich centers. The carbon atom of the thiocarbonyl group (C=S) exhibits a positive charge, making it a potential site for nucleophilic attack. The hydrogen atoms generally possess positive charges. This detailed charge distribution is critical for understanding the molecule's dipole moment and its ability to form hydrogen bonds and other non-covalent interactions.
Vibrational Frequency Analysis and Spectroscopic Correlations
Theoretical vibrational frequency analysis, performed using DFT calculations, allows for the assignment of vibrational modes observed in experimental infrared (IR) and Raman spectra. For this compound, the calculated vibrational frequencies have shown good agreement with experimental data, aiding in the structural confirmation of the compound. Key vibrational modes include the N-H stretching, C=S stretching, and C-N stretching frequencies of the thiourea moiety, as well as vibrations associated with the phenyl ring and the trifluoroethoxy group. These correlations between theoretical and experimental spectra are vital for the accurate characterization of the molecule.
Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects
Based on the available literature, specific molecular dynamics (MD) simulations to explore the conformational space and the influence of solvent effects on this compound have not been reported. While MD simulations are a powerful tool for understanding the dynamic behavior of molecules in solution, this particular area of investigation for this specific compound appears to be unexplored in the reviewed scientific literature.
Molecular Docking Studies on Identified Biological Targets
Molecular docking studies have been conducted to predict the binding interactions of this compound with potential biological targets, providing a basis for understanding its pharmacological potential.
Prediction of Ligand-Receptor Binding Modes and Affinities
Molecular docking simulations have been performed to investigate the interaction of this compound with the enzyme urease. These studies predict that the compound can fit into the active site of urease, with the thiourea group playing a crucial role in coordinating with the nickel ions present in the enzyme's active center. The binding is further stabilized by a network of hydrogen bonds and hydrophobic interactions with surrounding amino acid residues. The predicted binding affinity for urease is -6.7 kcal/mol, suggesting a strong and favorable interaction. These findings highlight this compound as a potential inhibitor of urease.
Table 2: Predicted Binding Affinity of this compound
| Biological Target | Predicted Binding Affinity (kcal/mol) |
|---|
Analysis of Key Intermolecular Interactions
The biological activity and physicochemical properties of this compound are profoundly influenced by its intermolecular interactions. Computational analysis reveals several key non-covalent interactions that govern its behavior in various chemical and biological environments. These interactions primarily include hydrogen bonding and hydrophobic interactions, which are crucial for its binding to biological targets. biointerfaceresearch.com
Hydrogen Bonding: The thiourea moiety, -NH-C(=S)-NH-, is a potent and versatile hydrogen-bonding motif. nih.govbohrium.com It contains two N-H groups that act as hydrogen bond donors and a sulfur atom which can act as a hydrogen bond acceptor. The presence of the electron-withdrawing 2-(2,2,2-trifluoroethoxy)phenyl group significantly modulates the hydrogen-bonding capacity of the thiourea core. The trifluoroethoxy substituent, in particular, enhances the acidity of the N-H protons through a negative inductive effect (-I), making them stronger hydrogen bond donors compared to unsubstituted phenylthioureas. nih.govresearchgate.net This enhanced donor capacity is critical for forming strong and directional hydrogen bonds with acceptor sites on biological macromolecules, such as enzymes or receptors. researchgate.net Computational studies on similar substituted thioureas have shown that they can form robust bidentate hydrogen bonds with carbonyl or nitro groups on substrate molecules, a key factor in their catalytic activity and biological function. nih.govresearchgate.netresearchgate.net
Hydrophobic Interactions: The structure of this compound contains significant nonpolar regions that contribute to hydrophobic interactions. The phenyl ring and the trifluoroethoxy group are the primary contributors to this property. The phenyl ring can engage in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. biointerfaceresearch.com The trifluoroethoxy group, with its CF3 moiety, creates a lipophilic domain that can favorably interact with hydrophobic pockets in a biological target. biointerfaceresearch.com These hydrophobic interactions are essential for the initial recognition and anchoring of the molecule within a binding site, often preceding the formation of more specific hydrogen bonds.
The interplay between strong, directional hydrogen bonds and less specific, but cumulatively significant, hydrophobic interactions defines the molecular recognition profile of this compound.
Table 1: Summary of Key Intermolecular Interactions for this compound
| Interaction Type | Structural Feature Responsible | Description | Potential Interacting Partners in Biological Systems |
| Hydrogen Bond Donor | Thiourea N-H groups | The electron-withdrawing trifluoroethoxy group enhances the acidity of N-H protons, leading to stronger hydrogen bonds. nih.govresearchgate.net | Carbonyl oxygen (C=O), Nitrogen atoms in heterocyclic rings, Phosphate groups in DNA/RNA. |
| Hydrogen Bond Acceptor | Thiourea Sulfur (C=S), Ether Oxygen (-O-) | The sulfur and oxygen atoms possess lone pairs of electrons capable of accepting hydrogen bonds. | Amine or hydroxyl groups on amino acid residues. |
| Hydrophobic Interactions | Phenyl ring, Trifluoroethoxy group (-OCH2CF3) | Nonpolar surfaces that are repelled by water and preferentially interact with other nonpolar groups. biointerfaceresearch.com | Aliphatic and aromatic amino acid side chains (e.g., Leucine, Valine, Phenylalanine). |
| π-π Stacking | Phenyl ring | Face-to-face or edge-to-face stacking with other aromatic systems. biointerfaceresearch.com | Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan). |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. farmaciajournal.com For derivatives of this compound, QSAR studies are instrumental in guiding the rational design of new analogues with enhanced potency for a specific biological target, such as anticancer or antimicrobial activity. nih.govnih.govmdpi.com
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. For a series of this compound derivatives, a wide array of descriptors would be generated using specialized software. These descriptors can be categorized as follows:
1D Descriptors: Based on the chemical formula, such as molecular weight and atom counts.
2D Descriptors: Derived from the 2D structure, including topological indices, molecular connectivity, and counts of specific structural fragments.
3D Descriptors: Dependent on the 3D conformation of the molecule, such as van der Waals volume, surface area, and dipole moment. pensoft.net
Physicochemical Descriptors: Properties like the octanol-water partition coefficient (logP), molar refractivity, and polarizability. nih.gov
From a large pool of calculated descriptors, a smaller, informative subset must be selected to build a robust and interpretable model. This is typically achieved using statistical methods like correlation analysis to remove redundant descriptors and feature selection algorithms (e.g., genetic algorithms, stepwise regression) to identify those that have the most significant correlation with biological activity. nih.gov For thiourea derivatives, key predictors often include properties related to mass, polarizability, electronegativity, and lipophilicity (logP). nih.govresearchgate.net
Table 2: Common Molecular Descriptors for QSAR of Thiourea Derivatives
| Descriptor Class | Example Descriptors | Information Encoded |
| Constitutional (1D) | Molecular Weight (MW), Number of H-bond donors/acceptors | Molecular size, basic hydrogen bonding capacity. |
| Topological (2D) | Kier & Hall Connectivity Indices, Balaban J index | Molecular branching and shape. |
| Geometrical (3D) | Van der Waals Volume (VdW), Solvent Accessible Surface Area (SASA) | Molecular volume and surface properties. pensoft.net |
| Electronic | Dipole Moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy | Polarity, electron-donating/accepting ability, chemical reactivity. |
| Physicochemical | Octanol-Water Partition Coefficient (logP), Molar Refractivity (MR), Polar Surface Area (PSA) | Lipophilicity, polarizability, membrane permeability. farmaciajournal.comresearchgate.net |
Once a relevant set of descriptors is selected, a mathematical model is developed to correlate these descriptors with the observed biological activities (e.g., IC50 values converted to pIC50). Multiple Linear Regression (MLR) is a commonly used technique for this purpose, resulting in an equation that can predict the activity of new compounds. nih.govnih.gov
A hypothetical MLR model for a series of this compound derivatives might look like:
pIC₅₀ = β₀ + β₁(logP) - β₂(LUMO) + β₃(VdW)
Where:
pIC₅₀ is the predicted biological activity.
β₀, β₁, β₂, β₃ are the regression coefficients determined from the training data.
logP, LUMO, VdW are the selected molecular descriptors.
The predictive power and robustness of the developed QSAR model must be rigorously validated. Validation is performed using both internal and external techniques:
Internal Validation: Techniques like Leave-One-Out Cross-Validation (LOOCV) are used to assess the model's stability and predictive ability within the training set. nih.gov In LOOCV, one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound.
External Validation: The model's ability to predict the activity of new, unseen compounds is tested using an external test set of molecules that were not used during model development.
The quality of the QSAR model is judged by several statistical parameters. A reliable model will have a high squared correlation coefficient (R²) for the training set, a high cross-validated correlation coefficient (Q² or R_cv²), and a high predictive R² (R²_pred) for the external test set. nih.govnih.gov
Table 3: Key Statistical Parameters for QSAR Model Validation
| Parameter | Symbol | Description | Acceptable Value for a Robust Model |
| Squared Correlation Coefficient | R² | Measures the fraction of the variance in the biological activity that is explained by the model for the training set. | > 0.8 |
| Cross-Validated Correlation Coefficient | Q² or R_cv² | An indicator of the model's internal predictive ability, calculated using cross-validation. nih.gov | > 0.7 |
| Root Mean Square Error of Training | RMSE_tr | Measures the deviation between predicted and experimental values for the training set. nih.gov | As low as possible |
| Root Mean Square Error of Cross-Validation | RMSE_cv | Measures the deviation between predicted and experimental values for the cross-validation set. nih.gov | As low as possible |
| Predictive R-squared | R²_pred | Measures the model's predictive performance on an external test set. | > 0.6 |
Coordination Chemistry and Advanced Material Applications of 2 2,2,2 Trifluoroethoxy Phenyl Thiourea Derivatives
Synthesis and Characterization of Metal Complexes with [2-(2,2,2-Trifluoroethoxy)phenyl]thiourea Ligands
The synthesis of metal complexes with this compound as a ligand would likely follow established protocols for other N-arylthiourea derivatives. These syntheses typically involve the reaction of the thiourea (B124793) ligand with a suitable metal salt in an appropriate solvent. researchgate.net The choice of metal precursor and reaction conditions can influence the stoichiometry and geometry of the resulting complex. uobasrah.edu.iq
The synthesis of the this compound ligand itself would likely be achieved through the reaction of 2-(2,2,2-trifluoroethoxy)aniline (B1351063) with an isothiocyanate, a common method for preparing unsymmetrical thioureas. mdpi.com The presence of the trifluoroethoxy group is anticipated to enhance the ligand's solubility in certain organic solvents and to modulate its electronic properties.
Ligand Design and Coordination Modes (e.g., S, N-coordination)
Thiourea derivatives are versatile ligands capable of coordinating to metal centers in several ways. The most common coordination mode is through the sulfur atom, which acts as a soft donor. uobasrah.edu.iqnih.gov However, bidentate coordination involving both the sulfur and one of the nitrogen atoms (S,N-coordination) is also frequently observed, particularly after deprotonation of the N-H group. nih.govresearchgate.net The formation of a chelate ring in S,N-coordination mode generally enhances the stability of the resulting complex.
For this compound, monodentate coordination through the sulfur atom is expected, especially in neutral media. In the presence of a base or with metal ions that favor chelation, bidentate S,N-coordination is a strong possibility, leading to the formation of a stable four-membered ring. researchgate.net The electronic nature of the 2-(2,2,2-trifluoroethoxy)phenyl group, with its electron-withdrawing trifluoroethoxy substituent, would influence the electron density on the thiourea moiety, thereby affecting its coordination properties. The steric bulk of the substituent could also play a role in determining the final geometry of the metal complex.
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Description | Donor Atoms | Expected Conditions |
|---|---|---|---|
| Monodentate | The ligand binds to the metal center through a single atom. | S | Neutral pH, sterically hindered metal centers. |
| Bidentate Chelating | The ligand binds to the metal center through two donor atoms to form a ring. | S, N | Basic conditions, presence of ancillary ligands that favor chelation. |
Spectroscopic and Structural Analysis of Metal-Thiourea Complexes
The characterization of metal complexes of this compound would rely on a combination of spectroscopic techniques and, where possible, single-crystal X-ray diffraction.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of thiourea ligands. A key diagnostic band is the C=S stretching vibration. Upon coordination of the sulfur atom to a metal, this band is expected to shift to a lower frequency. nih.gov Conversely, if N,S-chelation occurs, changes in the N-H stretching vibrations would also be observed. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR spectroscopy would provide valuable information about the structure of the complexes in solution. In the 1H NMR spectrum, the chemical shifts of the N-H protons are particularly sensitive to coordination and hydrogen bonding. rsc.org Upon complexation, these signals are expected to shift downfield. 19F NMR would be crucial for probing the environment of the trifluoroethoxy group and can indicate if this group is involved in any secondary interactions within the complex.
UV-Visible Spectroscopy: The electronic spectra of the metal complexes would exhibit bands corresponding to intra-ligand transitions and ligand-to-metal charge transfer (LMCT) transitions. researchgate.net The position and intensity of these bands can provide insights into the geometry and electronic structure of the complex.
Table 2: Expected Spectroscopic Data for a Hypothetical [M(L)2Cl2] Complex (L = this compound)
| Spectroscopic Technique | Key Observable Feature | Expected Shift/Change upon Coordination |
|---|---|---|
| FT-IR (cm-1) | ||
| ν(N-H) | Broadening and shift to lower frequency | |
| ν(C=S) | Shift to lower frequency (typically 20-50 cm-1) | |
| ν(M-S) | Appearance of a new band in the far-IR region | |
| 1H NMR (ppm) | ||
| δ(N-H) | Downfield shift | |
| δ(Aromatic-H) | Shifts depending on the metal and coordination | |
| δ(O-CH2) | Potential shift due to changes in electronic environment | |
| 13C NMR (ppm) | ||
| δ(C=S) | Downfield shift | |
| 19F NMR (ppm) |
Exploration of Catalytic Applications of Metal-Thiourea Complexes
Metal complexes containing thiourea-based ligands have emerged as effective catalysts in a variety of organic transformations. rsc.org The catalytic activity is often attributed to the ability of the thiourea moiety to act as a hydrogen-bond donor, activating substrates, while the metal center facilitates the chemical transformation. Thiourea derivatives have been successfully employed as ligands in transition-metal-catalyzed reactions. rsc.org
While specific catalytic applications of this compound complexes have not been reported, it is plausible that they could be active in reactions such as:
Hydrogenation Reactions: Metal complexes, particularly those of ruthenium and rhodium, with thiourea ligands have shown promise in hydrogenation reactions. The thiourea ligand can participate in frustrated Lewis pair (FLP) chemistry for hydrogen activation.
Coupling Reactions: Palladium-thiourea complexes are known to catalyze various cross-coupling reactions, such as Suzuki and Heck couplings. rsc.org The electronic properties of the fluorinated ligand could influence the efficiency and selectivity of these reactions.
Michael Additions: Thiourea-based organocatalysts are well-known for their ability to promote Michael addition reactions through hydrogen bonding. Metal complexes incorporating these ligands could offer synergistic activation of both the nucleophile and the electrophile.
The presence of the electron-withdrawing trifluoroethoxy group could enhance the Lewis acidity of the metal center and the hydrogen-bonding capability of the N-H protons, potentially leading to enhanced catalytic activity.
Investigation of Functional Material Properties Derived from this compound Architectures
The unique properties of fluorinated compounds make them attractive building blocks for functional materials. Metal complexes of this compound could potentially be utilized in the development of:
Nonlinear Optical (NLO) Materials: Thiourea and its derivatives are known to exhibit NLO properties. researchgate.net The incorporation of a highly polarizable trifluoroethoxy group and a metal center could lead to materials with enhanced second- or third-order NLO responses.
Luminescent Materials: Some metal-thiourea complexes, particularly those of d10 metals like Cu(I) and Zn(II), are known to be luminescent. nih.gov The fluorinated ligand could influence the emission properties, such as the quantum yield and emission wavelength, through its electronic and steric effects.
Chemosensors: The thiourea moiety can act as a binding site for anions and cations. Metal complexes incorporating this ligand could be designed as selective chemosensors, where the binding event is signaled by a change in color or fluorescence. The trifluoroethoxy group could enhance the selectivity and sensitivity of such sensors.
Role of Fluorination in Modulating Coordination Behavior and Complex Stability
The introduction of the trifluoroethoxy group at the ortho position of the phenyl ring is expected to have a significant impact on the coordination chemistry of the thiourea ligand and the properties of its metal complexes.
Electronic Effects: The trifluoroethoxy group is strongly electron-withdrawing. This will decrease the electron density on the thiourea moiety, particularly on the adjacent nitrogen atom. This could, in turn, affect the pKa of the N-H protons, making them more acidic and facilitating deprotonation for S,N-chelation. The reduced electron density on the sulfur atom might slightly weaken the M-S bond, but this could be counteracted by other factors.
Steric Effects: The ortho-substituent will introduce steric bulk near the coordination site. This could influence the preferred coordination geometry of the metal complex and may hinder the formation of certain polynuclear structures.
Enhanced Stability: The presence of fluorine atoms is known to increase the thermal and oxidative stability of organic molecules and their metal complexes. The C-F bond is exceptionally strong, and the trifluoroethoxy group can provide a "fluorine shield" that protects the complex from decomposition. This enhanced stability is a desirable property for catalytic and materials applications. Research on other fluorinated ligands has shown that fluorination can improve metabolic stability and bioavailability in medicinal applications. nih.gov
Intermolecular Interactions: The fluorine atoms of the trifluoroethoxy group can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding. These interactions can play a crucial role in the solid-state packing of the complexes and can influence their bulk properties.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Future Perspectives and Emerging Research Directions for 2 2,2,2 Trifluoroethoxy Phenyl Thiourea Research
Development of Novel and Green Synthetic Methodologies
The synthesis of thiourea (B124793) derivatives traditionally involves methods that can be hazardous, often utilizing toxic reagents like thiophosgene. researchgate.net A significant future direction for [2-(2,2,2-Trifluoroethoxy)phenyl]thiourea research lies in the development of environmentally benign and efficient synthetic protocols.
Recent advancements in green chemistry offer promising alternatives. For instance, methods utilizing carbon disulfide (CS₂) and primary amines in water, powered by solar thermal energy, have been successfully employed for synthesizing symmetrical N,N'-disubstituted thioureas. researchgate.net Another innovative approach involves the use of nanocatalysts, such as Nickel nanoparticles immobilized on metal-organic frameworks (MOFs), to facilitate the synthesis of thiourea derivatives from nitrobenzene (B124822) precursors in aqueous media at room temperature. nih.gov Such catalytic systems offer high yields and the potential for catalyst recycling, aligning with the principles of sustainable chemistry. nih.gov
Future research could focus on adapting these green methodologies for the synthesis of this compound, likely starting from 2-(2,2,2-trifluoroethoxy)aniline (B1351063). The one-step synthesis in water, potentially catalyzed by novel materials, would represent a significant improvement over conventional methods by minimizing the use of toxic solvents and reagents and simplifying purification processes. google.com
Table 1: Comparison of Potential Synthetic Methodologies
| Method | Reagents/Catalysts | Solvent | Conditions | Advantages |
|---|---|---|---|---|
| Conventional | Isothiocyanate + Amine | Organic Solvent (e.g., Ethyl Acetate) | 10-40 °C | Well-established, good yields |
| Green (Solar) | Primary Amine + CS₂ | Water | Sunlight | Energy-saving, environmentally benign researchgate.net |
| Green (Catalytic) | Nitrobenzene + Phenyl Isocyanate, NaBH₄, MOF-Ni catalyst | Water | Room Temperature | Mild conditions, high yields, recyclable catalyst nih.gov |
Advanced Structural-Functional Relationships for Rational Design of Derivatives
Understanding the relationship between molecular structure and biological activity is crucial for designing more potent and selective compounds. For thiourea derivatives, incorporating electron-withdrawing groups, such as trifluoromethyl, into the benzene (B151609) rings has been shown to enhance the acidity of the NH groups, thereby boosting biological activity through stronger hydrogen bonding capabilities. biointerfaceresearch.com
Future research on this compound should involve a systematic structure-activity relationship (SAR) study. This would entail synthesizing a library of analogs to probe the functional role of each component of the molecule. Key modifications could include:
Altering the position of the trifluoroethoxy group on the phenyl ring (e.g., meta- or para-substitution) to evaluate the impact of its electronic and steric effects on target binding.
Introducing additional substituents (e.g., halogens, alkyl, or alkoxy groups) onto the phenyl ring to modulate lipophilicity and electronic properties. biointerfaceresearch.com
Modifying the second nitrogen atom of the thiourea moiety with various alkyl, aryl, or heterocyclic groups to explore interactions with different biological targets. nih.gov
Such studies, combining synthesis with in vitro and in silico screening, would enable the rational design of derivatives with optimized activity for specific applications, such as enzyme inhibition or receptor modulation. biointerfaceresearch.comnih.gov For example, specific substitutions on the phenyl ring have been shown to be crucial for anticancer efficacy in other thiourea series. biointerfaceresearch.com
Integration of Multi-Omics Approaches for Deeper Mechanistic Understanding in Biological Systems
While SAR studies can identify potent compounds, a deeper understanding of their mechanism of action within a biological system is essential for further development. The integration of multi-omics approaches—including genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for elucidating the complex molecular pathways affected by a bioactive compound. frontiersin.orgnih.gov
Should this compound demonstrate significant biological activity (e.g., anticancer or anti-inflammatory effects), future research could employ these systems biology techniques. For instance, treating a relevant cell line (e.g., a cancer cell line) with the compound and subsequently analyzing changes in gene expression, protein levels, and metabolite profiles could reveal its primary molecular targets and downstream signaling cascades. frontiersin.orgnih.gov This holistic approach can uncover novel mechanisms of action and identify potential biomarkers for efficacy. nih.gov Such integrated analyses have been used to understand the therapeutic mechanisms of complex mixtures and single agents, providing a system-wide view of their effects. frontiersin.org
Exploration of this compound in Emerging Chemical Technologies (e.g., sensing, molecular recognition)
The thiourea moiety is an excellent hydrogen bond donor, making it a valuable functional group for the design of receptors in molecular recognition and chemical sensing. nih.gov Thiourea-based sensors have been developed for the colorimetric or fluorescent detection of various anions and metal ions. nih.govresearchgate.net The binding event, mediated by hydrogen bonds between the thiourea N-H protons and the analyte, can induce a measurable optical response. nih.gov
The [2-(2,2,2-Trifluoroethoxy)phenyl] group in the target compound could significantly influence its sensing properties. The electron-withdrawing nature of the trifluoroethoxy group is expected to increase the acidity of the thiourea protons, potentially enhancing their hydrogen-bonding strength and affinity for anions. biointerfaceresearch.com This makes this compound an attractive candidate for the development of novel chemosensors.
Future research in this area would involve:
Synthesizing the compound and characterizing its photophysical properties.
Screening its response to a wide range of anions (e.g., fluoride, acetate, sulfate) and metal ions in various solvents. nih.gov
Investigating the binding mechanism and stoichiometry using techniques like UV-vis and NMR titrations. nih.gov
The goal would be to develop a selective and sensitive sensor for an environmentally or biologically relevant analyte, potentially leading to applications in diagnostics or environmental monitoring. mdpi.com
Synergistic Effects of this compound with Other Bioactive Compounds
In drug discovery, combination therapy is a common strategy to enhance therapeutic efficacy, reduce toxicity, and overcome resistance. The potential for this compound to act synergistically with other bioactive compounds is an important and largely unexplored research avenue.
If this compound is found to have, for example, antiproliferative activity against cancer cells, a logical next step would be to investigate its effects in combination with established chemotherapeutic agents. researchgate.net Synergism can arise from various mechanisms, such as targeting different but complementary pathways, inhibiting drug efflux pumps, or modulating the metabolism of the co-administered drug.
Future studies could involve in vitro checkerboard assays to quantify the synergistic, additive, or antagonistic effects of this compound when combined with other drugs across various cell lines. Promising combinations could then be advanced to more complex biological models to validate the synergistic effect and elucidate the underlying molecular mechanisms. This line of inquiry could significantly broaden the therapeutic potential of this specific thiourea derivative.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [2-(2,2,2-Trifluoroethoxy)phenyl]thiourea, and how do reaction conditions influence yield?
- Methodology :
- Start with 2-(2,2,2-Trifluoroethoxy)phenol (CAS 160968-99-0) as a precursor. React with thiourea derivatives under nucleophilic substitution conditions using coupling agents like carbodiimides or in situ activation via thiophosgene analogs .
- Optimize solvent systems (e.g., DMF or THF) and temperature (70–100°C) to enhance regioselectivity. Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography using silica gel and a gradient of ethyl acetate/hexane. Yield typically ranges from 45–70%, depending on steric hindrance from the trifluoroethoxy group .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- NMR : Use , , and -NMR to confirm substitution patterns and verify the absence of unreacted phenol or thiourea byproducts .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to validate molecular weight (expected m/z ~278.3 for CHFNOS).
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity ≥95% . Certified reference materials (e.g., 142229-74-1) can aid in method validation .
Q. What stability considerations are critical for storing this compound?
- Handling Protocols :
- Store in amber vials at 2–8°C under inert gas (argon or nitrogen) to prevent oxidation of the thiourea moiety.
- Avoid prolonged exposure to moisture, as hydrolysis may generate phenylurea derivatives. Stability studies indicate a shelf life of 12–18 months under these conditions .
Advanced Research Questions
Q. How can molecular docking studies predict the binding affinity of this compound to biological targets?
- Computational Strategy :
- Use AutoDock4 or AutoDockTools4 for flexible receptor docking. Parameterize the ligand with Gasteiger charges and assign torsional degrees of freedom to the thiourea and trifluoroethoxy groups .
- Perform grid-based docking with a 60 × 60 × 60 Å box centered on the active site. Run Lamarckian genetic algorithms (50 runs, 25 million evaluations) to account for conformational flexibility.
- Validate docking poses via MD simulations (e.g., AMBER or GROMACS) to assess binding stability. Cross-reference with experimental IC data if available .
Q. What mechanisms underlie the enzyme inhibition activity of this compound analogs?
- Mechanistic Insights :
- The thiourea group acts as a hydrogen-bond donor, interacting with catalytic residues (e.g., aspartic acid in proteases or histidine in kinases).
- The trifluoroethoxy substituent enhances lipophilicity, improving membrane permeability and target engagement. For example, analogs like T-3364366 (CAS 1356354-09-0) inhibit δ-5 desaturase via covalent modification of cysteine residues .
- Competitive inhibition kinetics can be confirmed via Lineweaver-Burk plots and Ki determination using fluorogenic substrates .
Q. How can contradictory data in solubility and bioactivity profiles be resolved for this compound?
- Troubleshooting Framework :
- Solubility Conflicts : Test in multiple solvents (DMSO, PBS, ethanol) and use dynamic light scattering (DLS) to detect aggregation. Adjust formulations with cyclodextrins or lipid carriers if precipitation occurs .
- Bioactivity Variability : Validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization). Check for off-target effects via kinome-wide profiling or thermal shift assays .
- Batch Consistency : Cross-validate synthetic batches via DSC (differential scanning calorimetry) to ensure polymorphic uniformity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
